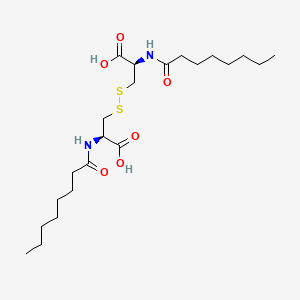
L-Cystine, N,N'-bis(1-oxooctyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cystine, N,N'-bis(1-oxooctyl)- is a useful research compound. Its molecular formula is C22H40N2O6S2 and its molecular weight is 492.7 g/mol. The purity is usually 95%.
The exact mass of the compound L-Cystine, N,N'-bis(1-oxooctyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality L-Cystine, N,N'-bis(1-oxooctyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cystine, N,N'-bis(1-oxooctyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
L-Cystine derivatives are extensively used in peptide synthesis due to their ability to form disulfide bonds, which are crucial for stabilizing protein structures. The reactivity of the thiol groups in cysteine residues allows for the formation of cyclic peptides and complex protein structures, enhancing drug design and development processes .
Drug Delivery Systems
The compound's lipophilic nature makes it an excellent candidate for drug delivery systems. By modifying drug molecules with L-cystine derivatives, researchers can improve the bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects and enhance treatment efficacy.
Antioxidant Properties
L-Cystine has been studied for its antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly beneficial in developing treatments for conditions such as neurodegenerative diseases and cardiovascular disorders .
Mucolytic Agent
As a mucolytic agent, L-cystine helps break down mucus in respiratory conditions, facilitating easier breathing for patients with chronic obstructive pulmonary disease (COPD) or cystic fibrosis. Its use in formulations aimed at improving respiratory health underscores its therapeutic potential .
Animal Nutrition
L-Cystine plays a vital role in animal nutrition as a feed additive. Its incorporation into animal diets helps meet the sulfur amino acid requirements essential for growth and development . The European Food Safety Authority (EFSA) has assessed its safety and efficacy, concluding that it does not pose risks to animal or consumer health when used appropriately .
Table 1: Summary of L-Cystine Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Biochemistry | Peptide synthesis | Stabilizes protein structures |
| Drug delivery systems | Improves bioavailability | |
| Pharmaceutical | Antioxidant properties | Protects against oxidative stress |
| Mucolytic agent | Aids in respiratory health | |
| Animal Nutrition | Feed additive | Meets sulfur amino acid requirements |
Case Study 1: Drug Development
A study explored the modification of anticancer drugs with L-cystine derivatives to enhance their solubility and stability. The results demonstrated improved therapeutic outcomes in preclinical models, showcasing the potential of L-cystine as a key component in drug formulation strategies.
Case Study 2: Animal Feed Trials
In trials conducted on poultry, the inclusion of L-cystine as a feed additive resulted in improved growth rates and feed conversion efficiency. These findings support the use of L-cystine in enhancing animal health and productivity while ensuring compliance with safety regulations .
Eigenschaften
CAS-Nummer |
41760-23-0 |
|---|---|
Molekularformel |
C22H40N2O6S2 |
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
(2R)-3-[[(2R)-2-carboxy-2-(octanoylamino)ethyl]disulfanyl]-2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C22H40N2O6S2/c1-3-5-7-9-11-13-19(25)23-17(21(27)28)15-31-32-16-18(22(29)30)24-20(26)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30)/t17-,18-/m0/s1 |
InChI-Schlüssel |
IEXQFIQEVJTLIE-ROUUACIJSA-N |
SMILES |
CCCCCCCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCCCCCC)C(=O)O |
Isomerische SMILES |
CCCCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CCCCCCC)C(=O)O |
Kanonische SMILES |
CCCCCCCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCCCCCC)C(=O)O |
Key on ui other cas no. |
41760-23-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















